Sanggenone C
Overview
Description
Sanggenone C is a natural product found in Morus mongolica and Morus alba . It is a flavonoid with diverse biological activities .
Molecular Structure Analysis
The molecular formula of Sanggenone C is C40H36O12 . The IUPAC name is 2-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-1benzofuro[3,2-b]chromen-11-one .Chemical Reactions Analysis
Sanggenone C has been found to inhibit certain reactions. For instance, it inhibits the reaction where oxygen deficiency results in decreased expression of BCL2 protein . It also inhibits the reaction where oxygen deficiency results in increased cleavage of CASP3 protein .Physical And Chemical Properties Analysis
Sanggenone C has a molecular weight of 708.7 g/mol . It has a hydrogen bond donor count of 8 and a hydrogen bond acceptor count of 12 . Its topological polar surface area is 214 Ų .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Food Chemistry .
Summary of the Application
Sanggenone C, along with other polyphenols, is found in Morus and Hulless Barley and exhibits antityrosinase activity . This activity is important in food preservation as it can inhibit the browning effect caused by the enzyme tyrosinase .
Methods of Application or Experimental Procedures
The inhibition mechanisms of these polyphenols were investigated using enzyme kinetics, HPLC, fluorescence spectra, and molecular docking methods . The highest tyrosinase inhibition was achieved when Sanggenone C was mixed with l-epicatechin .
Results or Outcomes
The results showed that Sanggenone C exhibited tyrosinase inhibition activity with an IC50 value of 13.360 ± 1.029 μg/mL . The study provided new ideas for the application of these polyphenols as tyrosinase inhibitors in food preservation .
Application in Medical Research
Specific Scientific Field
This application falls under the field of Medical Research .
Summary of the Application
Sanggenone C is a flavonoid that has been found in mulberry bark and has diverse biological activities . It has been found to inhibit TNF-α- or IL-1β-induced polymorphonuclear leukocyte (PMN) adhesion to human synovial cells . It also induces apoptosis and production of reactive oxygen species (ROS) in HT-29 cells .
Methods of Application or Experimental Procedures
The effects of Sanggenone C were studied in vitro and in vivo. In vitro, it was used at concentrations ranging from 10 to 40 µM on HT-29 cells . In vivo, it was administered at a dose of 10 mg/kg in an HT-29 mouse xenograft model .
Results or Outcomes
Sanggenone C decreased cell viability of HT-29 cells in vitro and reduced tumor growth in the mouse model . It also increased vertebrate column bone mineralization in a zebrafish model of prednisone-induced osteoporosis . Additionally, it attenuated cardiac hypertrophy and fibrosis and reduced activation of nuclear factor of activated T cells 2 (NFAT2) in a mouse model of pressure overload-induced cardiac hypertrophy .
Application in Cardiovascular Research
Specific Scientific Field
This application falls under the field of Cardiovascular Research .
Summary of the Application
Sanggenon C has been found to have protective effects against cardiac hypertrophy and fibrosis by inhibiting the Calcineurin/NFAT2 pathway .
Methods of Application or Experimental Procedures
The effects of Sanggenon C were studied by observing its ability to inhibit the ERK signaling pathway, thereby inducing apoptosis .
Results or Outcomes
The results showed that Sanggenon C has antioxidative, anti-inflammatory, and antitumor effects .
Application in Immunology
Specific Scientific Field
This application falls under the field of Immunology .
Summary of the Application
Sanggenon C has been found to inhibit the expression of inducible nitric oxide synthase in RAW264.7 cells by suppressing NF-κB activity .
Methods of Application or Experimental Procedures
The effects of Sanggenon C were studied by observing its ability to inhibit cell adhesion and the expression of VCAM-1 stimulated by TNF-α .
Results or Outcomes
The results showed that Sanggenon C has antioxidative and anti-inflammatory effects .
Application in Pulmonary Research
Specific Scientific Field
This application falls under the field of Pulmonary Research .
Summary of the Application
Sanggenone C has been applied in the improvement or treatment of pulmonary fibrosis .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the available resources .
Results or Outcomes
The application of Sanggenone C in this field has shown to reduce the content of hydroxyproline, reduce inflammation and collagen deposition, and enhance tidal volume .
Application in Proteasome Inhibition
Specific Scientific Field
This application falls under the field of Proteasome Inhibition .
Summary of the Application
Sanggenone C inhibits tumor cellular proteasomal activity and cell viability, via induction of cell cycle arrest and cell death, inhibiting the proteasome function .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the available resources .
Results or Outcomes
The application of Sanggenone C in this field has shown to inhibit NO production and iNOS expression by suppressing NF-κB activity and IκBα activation .
Safety And Hazards
When handling Sanggenone C, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Sanggenone C has shown promise in various areas of research. For instance, it has been found to suppress the growth of tumor xenografts in nude mice without obvious side effects to the vital organs of animals . This suggests that Sanggenone C could be a novel therapeutic strategy for gastric cancer treatment .
properties
IUPAC Name |
2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39?,40?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETHJOZXBVWLLM-QAHMVTMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230468 | |
Record name | Sanggenone C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20230468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sanggenon C | |
CAS RN |
80651-76-9 | |
Record name | Sanggenone C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080651769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sanggenone C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20230468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.